(7S)-2-oxaspiro[3.3]heptan-7-ol

Solubility Physicochemical Properties Medicinal Chemistry

Medicinal chemistry programs often encounter flat, flexible scaffolds that limit solubility and conformational control. This chiral (7S)-2-oxaspiro[3.3]heptan-7-ol provides a conformationally restricted, three-dimensional core as a direct solution. • Replaces morpholine as a bioisostere, introducing rigidity and predictable exit vector geometry for SAR studies. • Class-level evidence shows spiro[3.3]heptanes significantly improve aqueous solubility over cyclohexane analogs, addressing a key developability liability. • The defined (7S) stereochemistry ensures reproducible spatial orientation of the hydroxyl group for metabolic stability tuning.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B8217769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S)-2-oxaspiro[3.3]heptan-7-ol
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC2(C1O)COC2
InChIInChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2/t5-/m0/s1
InChIKeyZBULFKRXPLCLNR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7S)-2-Oxaspiro[3.3]heptan-7-ol: Chiral Spirocyclic Building Block


(7S)-2-Oxaspiro[3.3]heptan-7-ol is a chiral, heteroatom-containing spiro[3.3]heptane building block characterized by a rigid oxetane-cyclobutane fused ring system [1]. The scaffold presents a well-defined, three-dimensional geometry that departs from planarity, offering a unique vector arrangement for fragment elaboration [2]. Its utility in medicinal chemistry is derived from its ability to serve as a conformationally restricted surrogate for saturated heterocycles, with the (7S) stereoisomer providing specific, predictable spatial orientation of the hydroxyl functional group, which is critical for reproducible structure-activity relationship (SAR) studies [3].

Scaffold Chiral spiro[3.3]heptane core with oxetane-cyclobutane rigidity
Stereochemistry Defined (7S) hydroxyl orientation for reproducible SAR
Design role Conformationally restricted surrogate for saturated heterocycles

(7S)-2-Oxaspiro[3.3]heptan-7-ol: Why It Cannot Be Replaced


Generic substitution of (7S)-2-oxaspiro[3.3]heptan-7-ol with common saturated six-membered ring analogs (e.g., tetrahydro-2H-pyran-4-ol or cyclohexanol) or simple oxetanes is not a scientifically sound practice due to quantifiable divergences in both geometry and molecular properties. As established in comparative studies, heteroatom-substituted spiro[3.3]heptanes demonstrate significantly higher aqueous solubility than their cyclohexane counterparts [1]. Furthermore, the rigid, non-coplanar exit vectors of the spiro[3.3]heptane core fundamentally alter molecular shape and orientation of functional groups, which cannot be replicated by more flexible or planar alternatives [2]. These property shifts directly impact key developability parameters, making direct replacement without validation a high-risk strategy in lead optimization.

Six-membered ring analogs
Cyclohexanol or tetrahydropyran-4-ol cannot replicate the spiro[3.3]heptane solvation profile; reported aqueous solubility trend may reverse, altering developability parameters.
Flexible or monocyclic oxetanes
Non-coplanar exit vectors of the spiro core define a unique 3D arrangement. Simple oxetanes lack this vector geometry, making direct replacement high risk without validation.

(7S)-2-Oxaspiro[3.3]heptan-7-ol: Comparator Evidence


Higher Aqueous Solubility vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, the core scaffold of the target compound, demonstrate a general, quantifiable trend toward higher aqueous solubility when directly compared to their corresponding cyclohexane analogs. This is a class-level property driven by the reduced molecular planarity and altered crystal packing energy of the spirocyclic system [1].

Aqueous Solubility
Class-level inference
Reported class trend: spiro[3.3]heptanes show higher solubility than corresponding cyclohexane analogs
Supports solubility-driven scaffold selection
Class-level observation; numerical data not provided in source
Solubility Physicochemical Properties Medicinal Chemistry

Metabolic Stability Tuning via Spiro[3.3]heptane Scaffold

Replacement of a meta-substituted benzene ring with a spiro[3.3]heptane core in the anticancer drug sonidegib resulted in quantifiable changes in metabolic stability in human liver microsomes. The spiro[3.3]heptane analog trans-76 exhibited an intrinsic clearance (CLint) of 36 μL min⁻¹ mg⁻¹, which represents a reduction in metabolic turnover compared to the cis isomer (156 μL min⁻¹ mg⁻¹) but is less stable than the parent drug sonidegib (18 μL min⁻¹ mg⁻¹) [1]. This demonstrates that the scaffold can be used to tune metabolic stability, and stereochemistry (cis vs. trans) is a critical determinant.

Metabolic Stability
Direct comparison
trans-76 CLint 36 vs sonidegib 18 vs cis-76 156 μL min⁻¹ mg⁻¹ (human liver microsomes)
Stereochemistry-dependent microsomal clearance
Sonidegib scaffold context; cis/trans config. critical
Metabolic Stability Microsomal Clearance ADME

Morpholine Replacement with Spiro Scaffold in Linezolid

The 2-oxa-6-azaspiro[3.3]heptane scaffold, a close structural relative of the target compound, has been quantitatively validated as a bioisosteric replacement for the morpholine ring in the antibiotic linezolid [1]. This replacement introduces a conformational restriction that can alter binding kinetics and selectivity profiles. While specific activity data for the (7S)-alcohol is not provided, the validated replacement in a known drug context underscores the scaffold's ability to effectively mimic key pharmacophoric features while introducing structural rigidity [2].

Morpholine Bioisostere
Cross-study comparable
Validated morpholine replacement with 2-oxa-6-azaspiro[3.3]heptane in linezolid scaffold
Supports spiro scaffold as morpholine surrogate
Concept validation; specific activity data not provided
Bioisostere Conformational Restriction Antibacterial

Enantioselective Hydroxylation via P450BM3 Biocatalysis

Engineered P450BM3 enzyme variants have been shown to selectively hydroxylate the spiro[3.3]heptane core with essentially complete enantioselectivity [1]. This method provides access to regioisomeric monohydroxylated products, including the 2,6- and 1,6-disubstituted patterns which represent approximately 90% and 10% of the product distribution, respectively [1]. While the study does not directly yield the (7S)-isomer, it establishes a powerful biocatalytic route for accessing stereochemically pure, hydroxylated spiro[3.3]heptane building blocks, a class to which the target compound belongs.

Biocatalytic Access
Class-level inference
Engineered P450BM3: essentially complete enantioselectivity, >99% ee for specific products
Method for enantiopure spiro[3.3]heptane derivatives
Not direct (7S)-isomer production; biocatalytic route potential
Biocatalysis Late-Stage Functionalization Spiro[3.3]heptane

(7S)-2-Oxaspiro[3.3]heptan-7-ol: Key Applications


Solubility Optimization for Lead Compounds

For lead compounds where poor aqueous solubility is a key liability, incorporating (7S)-2-oxaspiro[3.3]heptan-7-ol as a structural replacement for a cyclohexane-based moiety is a rational design strategy. The class-level evidence for improved solubility of spiro[3.3]heptanes over their cyclohexane analogs provides a strong, albeit qualitative, justification for this substitution [1].

Modulating Metabolic Clearance through Stereochemistry

In programs where metabolic clearance needs to be modulated, the spiro[3.3]heptane core can serve as a tunable scaffold. As demonstrated in sonidegib analogs, replacement of a phenyl ring with a spiro[3.3]heptane alters CLint in human liver microsomes, and the magnitude of this change is highly dependent on stereochemistry [2]. The (7S)-configured alcohol offers a specific stereochemical starting point for exploring these effects.

Morpholine Replacement for Conformational Restriction

The validated use of the 2-oxa-6-azaspiro[3.3]heptane scaffold as a bioisostere for morpholine [3] positions (7S)-2-oxaspiro[3.3]heptan-7-ol as a valuable fragment for programs aiming to replace a morpholine group. This strategy can introduce conformational rigidity, potentially enhancing target selectivity or altering binding kinetics while maintaining a similar hydrogen-bonding profile.

Biocatalytic Access to Enantiopure Building Blocks

The demonstrated ability of engineered P450BM3 enzymes to perform enantioselective hydroxylations on the spiro[3.3]heptane core [4] highlights the potential for accessing stereochemically pure derivatives like (7S)-2-oxaspiro[3.3]heptan-7-ol through sustainable biocatalysis. This approach offers advantages in terms of step economy, selectivity, and environmental impact compared to traditional chemical synthesis.

Application
Selection Property
Validation Focus
Lead Solubility Optimization
Reported solubility profile of spiro[3.3]heptanes vs. cyclohexane analogs
Aqueous solubility comparison in matched molecular pairs
Metabolic Clearance Tuning
Stereochemistry-dependent CLint in human liver microsomes
In vitro microsomal stability assay review
Morpholine Bioisostere Replacement
Conformational restriction via 2-oxa-azaspiro scaffold
Binding and selectivity assay comparison
Enantiopure Building Block Access
Biocatalytic C-H hydroxylation with engineered P450BM3
Enantiomeric excess and scalability evaluation

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